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Cat. No.: B1376742

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-cyclohexylpropan-1-ol is a chiral amino alcohol with potential applications in
medicinal chemistry, particularly as a scaffold for the synthesis of pharmacologically active
compounds. This technical guide provides a comprehensive analysis of its structure,
physicochemical properties, and potential biological relevance. Due to the limited availability of
direct experimental data for this specific molecule, this report combines computational data with
experimental information from closely related analogs to provide a thorough structural and
functional profile.

Chemical Structure and Properties

3-Amino-1-cyclohexylpropan-1-ol (IUPAC Name: 3-amino-1-cyclohexylpropan-1-ol) is a
saturated acyclic molecule containing a cyclohexyl moiety, a hydroxyl group, and a primary
amino group. Its chemical formula is CoH19NO, with a molecular weight of 157.25 g/mol . The
presence of two chiral centers at C1 and C3 gives rise to four possible stereoisomers.

Table 1: Physicochemical Properties of 3-Amino-1-cyclohexylpropan-1-ol (Computed)
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Property Value Source
Molecular Formula CoH1sNO PubChem
Molecular Weight 157.25 g/mol PubChem
XLogP3 1.4 PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor

Count 2 PubChem
Rotatable Bond Count 4 PubChem
Exact Mass 157.146664 g/mol PubChem
Topological Polar Surface Area  46.3 A2 PubChem
Complexity 99.7 PubChem
Boiling Point (Predicted) 282.7 °C at 760 mmHg Guidechem
Density (Predicted) 0.984 g/cm? Guidechem

Synthesis and Characterization

A plausible synthetic route to 3-Amino-1-cyclohexylpropan-1-ol is the reduction of a nitrile
precursor.

Experimental Protocol: Synthesis via Reduction of rac-
3-cyclohexyl-3-hydroxypropionitrile

This protocol is based on a general method for the reduction of nitriles to primary amines using
lithium aluminum hydride (LiAIHa4).

Materials:
¢ rac-3-cyclohexyl-3-hydroxypropionitrile

e Lithium aluminum hydride (LiAIH4)
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e Anhydrous diethyl ether or tetrahydrofuran (THF)
e Dry solvent for extraction (e.g., diethyl ether)

e 10% Sulfuric acid

e Anhydrous sodium sulfate

» Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping
funnel)

e Stirring apparatus
e Heating mantle

» Rotary evaporator
Procedure:

e In adry, three-necked flask equipped with a stirrer, condenser, and dropping funnel, a
suspension of LiAlH4 (1.2 equivalents) in anhydrous diethyl ether is prepared under an inert
atmosphere (e.g., nitrogen or argon).

o A solution of rac-3-cyclohexyl-3-hydroxypropionitrile (1 equivalent) in anhydrous diethyl ether
is added dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.

» After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

e The reaction is cautiously quenched by the slow, sequential addition of water, followed by
15% aqueous sodium hydroxide, and then more water.

e The resulting granular precipitate is filtered off and washed with diethyl ether.

e The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the
solvent is removed under reduced pressure using a rotary evaporator to yield crude 3-
Amino-1-cyclohexylpropan-1-ol.

 Purification can be achieved by vacuum distillation or column chromatography.
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Due to the absence of published experimental spectra for 3-Amino-1-cyclohexylpropan-1-ol,
the following tables provide predicted data and data from analogous compounds.

Table 2: Predicted *H NMR Chemical Shifts

Predicted Chemical Shift

Protons Multiplicity
(ppm)
Hon C1 3.4-3.7 m
Hon C2 15-138 m
Hon C3 28-31 m
Cyclohexyl H 09-1.9 m
OH 2.0 - 4.0 (broad) s
NH:z 1.5 - 3.0 (broad) S

Table 3: Predicted 3C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C1 68 -72
Cc2 35-40
C3 40 - 45
Cyclohexyl C 25-45

Table 4: Expected Mass Spectrometry Fragmentation
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miz Fragment
158 [M+H]*

140 [M+H - H20]*
127 [M+H - NHs]*
83 [Cyclohexyl]*

Potential Biological Activity and Signaling Pathway

While there is no direct biological data for 3-Amino-1-cyclohexylpropan-1-ol, its structural
similarity to other pharmacologically active molecules suggests it may have utility as a building
block in drug discovery. Notably, related amino alcohols have been investigated as
Neuropeptide Y (NPY) Y1 receptor antagonists.

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) involved in various physiological
processes, including appetite regulation, anxiety, and blood pressure control. Antagonism of
this receptor is a therapeutic strategy for obesity and other metabolic disorders.

NPY Y1 Receptor Sighaling Pathway

NPY binding to the Y1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in
decreased intracellular cyclic AMP (CAMP) levels. This, in turn, modulates the activity of protein
kinase A (PKA) and downstream signaling cascades. Additionally, NPY Y1 receptor activation
can lead to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway.
An antagonist would block these signaling events.
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Conclusion

3-Amino-1-cyclohexylpropan-1-ol is a structurally interesting chiral molecule with potential for
further development in medicinal chemistry. While experimental data for this specific compound
is scarce, this guide provides a framework for its synthesis and characterization based on
established chemical principles and data from related compounds. Its potential as a scaffold for
NPY Y1 receptor antagonists highlights a promising area for future research, which could lead
to the development of novel therapeutics for metabolic and neurological disorders. Further
studies are warranted to synthesize and characterize this molecule and to experimentally
validate its predicted biological activity.

« To cite this document: BenchChem. [Structural Analysis of 3-Amino-1-cyclohexylpropan-1-ol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1376742#3-amino-1-cyclohexylpropan-1-ol-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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